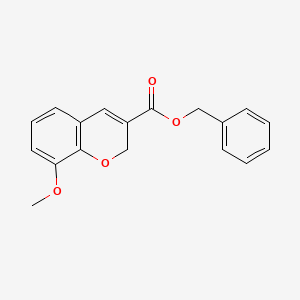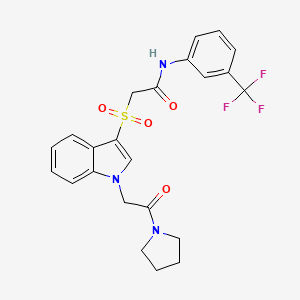![molecular formula C11H17NO3 B2853539 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one CAS No. 686723-63-7](/img/structure/B2853539.png)
1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one
Overview
Description
1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one is a chemical compound with the CAS Number: 686723-63-7 . It has a molecular weight of 211.26 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one is1S/C11H17NO3/c13-9-1-2-10 (12-9)3-5-11 (6-4-10)14-7-8-15-11/h1-8H2, (H,12,13) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 211.26 . The storage temperature is room temperature .Scientific Research Applications
Synthesis of Nitrogen-Containing Dispiroheterocycles The compound 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one has been utilized in the synthesis of nitrogen-containing dispiroheterocycles. For example, Dalloul and Samaha (2010) synthesized a series of hexaazadispiro tetradeca dienes by reacting 1,4-cyclohexanedione dioxime with appropriate nitrilimines. These synthesized compounds exhibited full agreement with their molecular structure based on microanalysis and spectral data, and some of them were explored for their microbial properties (Dalloul & Samaha, 2010).
Polymer Synthesis and Characterization Abdel-Rahman, Hussein, and Hussein (2016) developed spirothiazolidinone polymers through solution polycondensation, using 4,12-dioxa-1,9-dithiadispiro[4.2.4.2]tetradecane as a monomer. These polymers were characterized by various analytical techniques, and their thermal properties were evaluated. Some of these spiro-polymers also exhibited anti-inflammatory activities in vivo, providing a potential therapeutic application (Abdel-Rahman et al., 2016).
Antimalarial Activity The compound has been part of the synthesis of various dispiro-1,2,4,5-tetraoxanes with antimalarial activity. Vennerstrom et al. (2000) synthesized sixteen alkyl-substituted dispiro-1,2,4,5-tetraoxanes, which were tested against Plasmodium falciparum strains. The study found that the structure of these compounds influenced their antimalarial activity and neurotoxicity, providing insights into the design of antimalarial drugs (Vennerstrom et al., 2000).
Anticancer Activity Makhmudiyarova et al. (2023) described the synthesis of compounds via condensation involving 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one, which demonstrated high cytotoxic activity against tumor cells and were found to be inducers of apoptosis and affecting the cell cycle (Makhmudiyarova et al., 2023).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for the compound can provide more detailed safety information .
properties
IUPAC Name |
9,12-dioxa-4-azadispiro[4.2.48.25]tetradecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9-1-2-10(12-9)3-5-11(6-4-10)14-7-8-15-11/h1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEUXWOSRDWRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3(CC2)OCCO3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

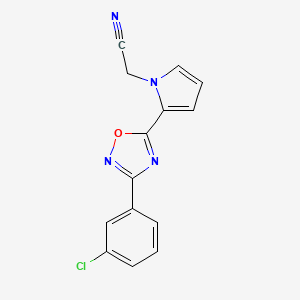
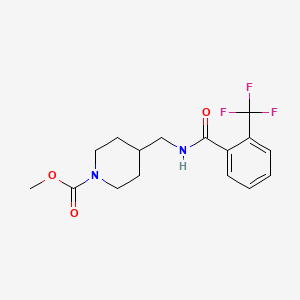

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(2-nitrophenyl)methoxy]amine](/img/structure/B2853461.png)
![N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2853462.png)
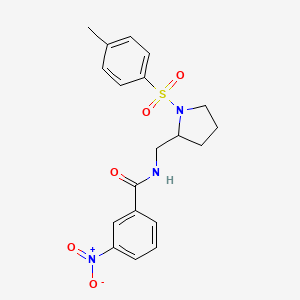
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2853464.png)
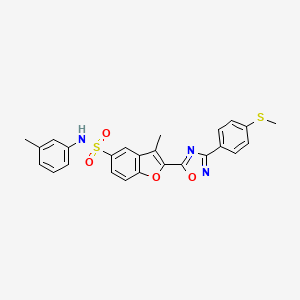
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)
